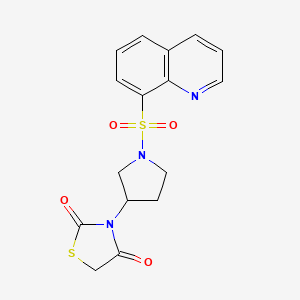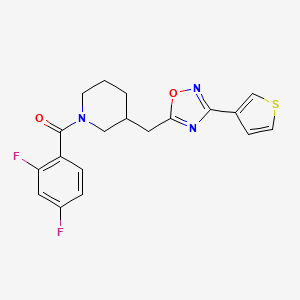
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine” belongs to the class of 1,2,4-oxadiazoles. 1,2,4-Oxadiazole derivatives are known for their broad spectrum of biological activities . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine derivatives have been explored for their potential in coordination chemistry, particularly in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are noted for their ability to form complexes with luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Electronics and Light-Emitting Diodes (LEDs)
In the domain of organic electronics, oxadiazole and pyridine-containing materials, similar in structure to this compound, have been synthesized for use in organic light-emitting diodes (OLEDs). These materials, such as bis(1,3,4-oxadiazole) systems, have demonstrated their utility as hole-blocking materials in LEDs, improving device efficiency and performance (Wang et al., 2001).
Coordination Polymers for Sensing and Catalysis
Research has also been conducted on the synthesis and characterization of coordination polymers using isomeric oxadiazol-pyridine ligands. These polymers have shown strong fluorescent emissions and are sensitive to luminescence sensing for chromium(VI) ions in aqueous solutions, highlighting their potential in environmental monitoring and remediation efforts (Ding et al., 2017).
Antimicrobial Activity
Oxadiazole derivatives, akin to this compound, have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These studies have identified compounds with significant activity, offering a pathway for developing new antimicrobial agents (Gezginci et al., 1998).
Advanced Synthesis Techniques
Furthermore, the reactivity of thiosemicarbazides in the synthesis of 2-amino-1,3,4-oxadiazoles has been documented, demonstrating a facile and general protocol for preparing these compounds with high yield. This research contributes to the broader understanding of synthetic strategies for creating oxadiazole derivatives (Dolman et al., 2006).
Wirkmechanismus
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules due to their unique bioisosteric properties . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Eigenschaften
IUPAC Name |
5-propan-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNOOHWPOVIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2708271.png)
![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2708273.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)
![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)
![N-(4-ethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2708281.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)



